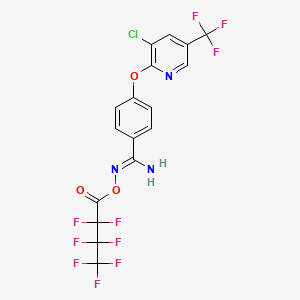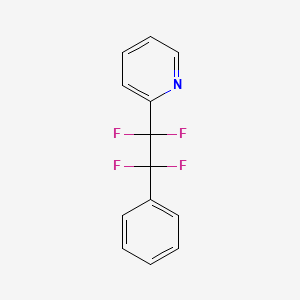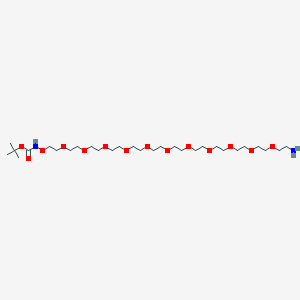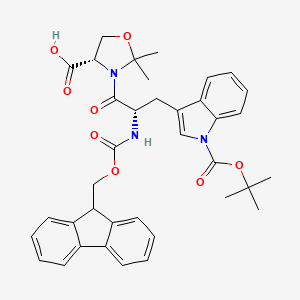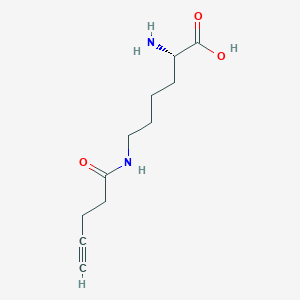
Fmoc-l-dab(palm)-oh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-l-dab(palm)-oh: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl group attached to the amino group of l-diaminobutyric acid, which is further modified with a palmitoyl group. This modification enhances the hydrophobicity of the compound, making it useful in various biochemical applications.
Mécanisme D'action
Target of Action
Fmoc-L-Dab(Palm)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid, is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . The primary targets of this compound are Gram-positive bacteria , including MRSA .
Mode of Action
The compound’s antimicrobial properties are specific to Gram-positive bacteria due to their ability to interact with the bacterial membrane . Its antibacterial activity against gram-negative bacteria is weak due to its inability to cross the bacterial membrane .
Biochemical Pathways
It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties .
Pharmacokinetics
It is known that the compound’s antibacterial activity can be increased by formulating it with a gram-negative specific antibiotic, aztreonam (azt) . This increases the compound’s permeability through the bacterial membrane, potentially improving its bioavailability .
Result of Action
The result of this compound’s action is a reduction in the bacterial load. In a mouse wound infection model, a formulation of this compound with AZT displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the presence of AZT increases the compound’s permeability through the bacterial membrane, enhancing its antibacterial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dab(palm)-oh typically involves the following steps:
Protection of the Amino Group: The amino group of l-diaminobutyric acid is protected using the fluorenylmethyloxycarbonyl group. This is achieved by reacting l-diaminobutyric acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.
Palmitoylation: The protected amino acid is then reacted with palmitoyl chloride in the presence of a base to introduce the palmitoyl group. This step increases the hydrophobicity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Fmoc-l-dab(palm)-oh can undergo oxidation reactions, particularly at the palmitoyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, especially at the fluorenylmethyloxycarbonyl group. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions can occur at the amino group, where the fluorenylmethyloxycarbonyl group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various protecting group reagents and functional group reagents.
Major Products Formed:
Oxidation: Oxidized derivatives of the palmitoyl group.
Reduction: Reduced derivatives of the fluorenylmethyloxycarbonyl group.
Substitution: Substituted derivatives at the amino group.
Applications De Recherche Scientifique
Chemistry: Fmoc-l-dab(palm)-oh is widely used in peptide synthesis, particularly in the synthesis of hydrophobic peptides. It is also used in the development of peptide-based drugs and biomaterials.
Biology: In biological research, this compound is used to study protein-protein interactions and membrane protein functions. Its hydrophobic nature makes it suitable for incorporating into lipid bilayers and studying membrane dynamics.
Medicine: The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides and peptide vaccines. Its hydrophobicity enhances the stability and bioavailability of these therapeutics.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing.
Comparaison Avec Des Composés Similaires
Fmoc-l-lys(palm)-oh: Similar to Fmoc-l-dab(palm)-oh but with lysine instead of diaminobutyric acid.
Fmoc-l-orn(palm)-oh: Similar to this compound but with ornithine instead of diaminobutyric acid.
Uniqueness: this compound is unique due to the presence of diaminobutyric acid, which provides distinct chemical properties compared to lysine and ornithine derivatives. The palmitoyl group further enhances its hydrophobicity, making it particularly useful in applications requiring hydrophobic interactions.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hexadecanoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(38)36-25-24-32(34(39)40)37-35(41)42-26-31-29-21-17-15-19-27(29)28-20-16-18-22-30(28)31/h15-22,31-32H,2-14,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDSNIWBIQSKHK-YTTGMZPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
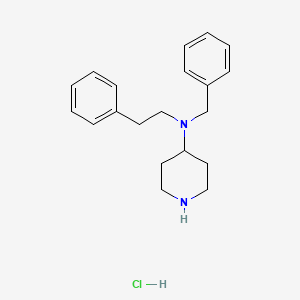
![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)
